molecular formula C24H23N3O2S B6566472 methyl 4-{[(1E)-2-cyano-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}eth-1-en-1-yl]amino}benzoate CAS No. 1021230-37-4

methyl 4-{[(1E)-2-cyano-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}eth-1-en-1-yl]amino}benzoate

Cat. No.: B6566472
CAS No.: 1021230-37-4
M. Wt: 417.5 g/mol
InChI Key: RXRWXPZGAJWJIC-XSFVSMFZSA-N
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Description

Methyl 4-{[(1E)-2-cyano-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}eth-1-en-1-yl]amino}benzoate is a thiazole-containing compound featuring a conjugated enamine system. Its structure includes:

  • A methyl benzoate group at the para position.
  • An (E)-configured enamine linkage with a cyano substituent.
  • A 1,3-thiazole ring substituted at the 4-position with a 4-(2-methylpropyl)phenyl group.

Its synthesis likely involves condensation reactions between substituted thiazole precursors and benzoate derivatives, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-16(2)12-17-4-6-18(7-5-17)22-15-30-23(27-22)20(13-25)14-26-21-10-8-19(9-11-21)24(28)29-3/h4-11,14-16,26H,12H2,1-3H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRWXPZGAJWJIC-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole/Phenyl/Ester-Amide) Key Features XLogP3
Methyl 4-{[(1E)-2-cyano-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}eth-1-en-1-yl]amino}benzoate (Target) C24H22N4O2S 430.5 4-(2-methylpropyl)phenyl / methyl ester Bulky isobutyl group, E-configuration ~5.8*
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate C22H19N3O2S 389.5 4-methylphenyl / ethyl ester Z-configuration, smaller substituent 5.3
4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide C23H21N5OS 415.5 4-(2-methylpropyl)phenyl / benzamide Polar amide group, E-configuration ~4.9*
Ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate C18H17NO4 311.3 4-methoxyphenyl / ethyl ester Electron-rich methoxy substituent ~3.1

*Estimated based on structural analogs.

Structural Variations and Implications

(a) Ester vs. Amide Functionality
  • The methyl ester in the target compound enhances lipophilicity compared to the benzamide derivative (), which introduces hydrogen-bonding capacity via the amide group. This difference impacts solubility and membrane permeability, with the ester likely being more cell-permeable.
  • The ethyl ester in further increases molecular weight and slightly reduces polarity compared to the methyl ester.
(b) Substituents on the Phenyl Ring
  • The 4-(2-methylpropyl)phenyl group in the target compound contributes to higher lipophilicity (XLogP3 ~5.8) compared to the 4-methylphenyl substituent (XLogP3 5.3 in ). The bulky isobutyl group may enhance hydrophobic interactions in biological targets.
(c) Stereochemical Configuration (E vs. Z)
  • The E-configuration in the target compound and ensures a planar geometry, optimizing conjugation across the enamine system. In contrast, the Z-isomer in may result in steric hindrance, affecting binding to flat enzymatic active sites.

Physicochemical and Functional Insights

  • Lipophilicity : The target compound’s higher XLogP3 (~5.8) suggests superior membrane permeability compared to analogs with polar groups (e.g., benzamide, XLogP3 ~4.9). This property is critical for bioavailability in drug design.
  • Molecular Weight : The target compound (430.5 g/mol) exceeds typical thresholds for oral bioavailability (<500 g/mol), but its ester group may mitigate solubility issues.
  • Synthetic Accessibility: Analogous compounds (e.g., ) suggest that the target could be synthesized via condensation of a substituted thiazole-2-carbonitrile with methyl 4-aminobenzoate under mild acidic conditions.

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